molecular formula C13H10N2S B1503034 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole CAS No. 478395-52-7

1-phenyl-5-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1503034
CAS No.: 478395-52-7
M. Wt: 226.3 g/mol
InChI Key: WDPAJUPQJAIOHM-UHFFFAOYSA-N
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Description

1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole is a heterocyclic aromatic organic compound that belongs to the pyrazole family This compound features a pyrazole ring substituted with a phenyl group at the 1-position and a thiophen-2-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole can be synthesized through several methods, including:

  • Condensation Reactions: One common method involves the condensation of phenylhydrazine with thiophene-2-carboxaldehyde in the presence of acetic acid.

  • Cyclization Reactions: Another approach is the cyclization of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde using reagents like phosphorus oxychloride (POCl3) under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution Reactions: Substitution at different positions on the pyrazole ring can yield a variety of substituted pyrazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Pyrazole-5-carboxylic acids and their derivatives.

  • Reduction Products: Hydrazine derivatives of pyrazole.

  • Substitution Products: A wide range of substituted pyrazoles with different functional groups.

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown promise in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.

  • Material Science: Its unique structural properties make it suitable for use in organic electronic materials and sensors.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory responses or cancer cell proliferation. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole is structurally similar to other pyrazole derivatives, such as 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde and 1-phenyl-4-(thiophen-2-yl)-1H-pyrazole its unique substitution pattern at the 1- and 5-positions gives it distinct chemical and biological properties

List of Similar Compounds

  • 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde

  • 1-Phenyl-4-(thiophen-2-yl)-1H-pyrazole

  • 1-(Thiophen-2-yl)-2-methylaminopropane (Methiopropamine)

  • Indole derivatives with similar substitution patterns

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-phenyl-5-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c1-2-5-11(6-3-1)15-12(8-9-14-15)13-7-4-10-16-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPAJUPQJAIOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693331
Record name 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478395-52-7
Record name 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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